Molecular Framework Comparison: Dimethylbutanoic Acid Tail vs. Extended Heterocyclic Pharmacophores
The compound's 3,3-dimethylbutanoic acid tail (MW contribution ~115 Da) replaces the extended heterocyclic substituents found in bioactive benzamide analogs. CB-6644 employs a pyrazolo-benzodiazepine moiety critical for RUVBL1/2 inhibition, while VU0652957 (Valiglurax) uses a distinct non-benzamide scaffold entirely . This structural truncation reduces the molecular weight by approximately 200–400 Da relative to active analogs and eliminates key pharmacophoric elements required for target engagement .
| Evidence Dimension | Molecular weight and pharmacophore complexity |
|---|---|
| Target Compound Data | MW 331.77 g/mol; dimethylbutanoic acid tail; no heterocyclic extension |
| Comparator Or Baseline | CB-6644: MW ~567 g/mol (estimated from C₂₇H₃₂ClFN₄O₅); pyrazolo-benzodiazepine extension. VU0652957: MW ~358 g/mol; distinct non-benzamide core |
| Quantified Difference | MW difference: ~236 Da (vs. CB-6644); fundamentally different scaffold (vs. VU0652957) |
| Conditions | Structural analysis based on canonical SMILES comparison |
Why This Matters
The absence of the extended pharmacophore means this compound cannot be assumed to recapitulate any reported biological activity of CB-6644, VU0652957, or other benzamide-based tool compounds, impacting its utility in target engagement studies.
- [1] Guide to Pharmacology (IUPHAR/BPS). VU2957 (Valiglurax). mGlu₄ PAM ligand entry. Accessed 2026. View Source
